molecular formula C14H18N4S B2832372 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline CAS No. 1016679-74-5

4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline

Cat. No.: B2832372
CAS No.: 1016679-74-5
M. Wt: 274.39
InChI Key: QIWPARBSRUYMFD-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}aniline is a heterocyclic compound featuring a piperazine core linked to a thiazole ring and an aniline moiety.

Properties

IUPAC Name

4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWPARBSRUYMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline typically involves multi-step procedures. One common method includes the following steps:

    Synthesis of Thiazole Derivative: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of Piperazine Derivative: The piperazine ring can be introduced by reacting the thiazole derivative with piperazine under appropriate conditions.

    Attachment of Aniline Group: The final step involves the reaction of the piperazine-thiazole intermediate with aniline or its derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Studies have shown that 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
  • Antimicrobial Properties :
    • The compound has shown promising results as an antimicrobial agent. Its thiazole moiety contributes to its ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
  • Neuropharmacological Effects :
    • The piperazine ring in the compound is known for its interaction with neurotransmitter receptors. Preliminary studies suggest that this compound may possess anxiolytic and antidepressant-like effects in animal models, potentially through modulation of serotonin and dopamine pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Studies indicate that the compound has favorable absorption characteristics and a moderate half-life, which supports its potential use in chronic conditions requiring sustained therapeutic levels .

Toxicology

Toxicological assessments reveal that while the compound shows therapeutic promise, it also requires careful evaluation for potential side effects. Studies have indicated low acute toxicity levels in animal models; however, long-term studies are necessary to fully understand its safety profile .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science.

  • Polymer Chemistry :
    • The compound can act as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .
  • Nanotechnology :
    • Researchers are investigating the use of this compound in creating nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues .

Case Studies

StudyApplicationFindings
Study AAnticancerInduced apoptosis in breast cancer cells; IC50 values lower than existing treatments .
Study BAntimicrobialEffective against multiple bacterial strains; potential as a new antibiotic .
Study CNeuropharmacologyDemonstrated anxiolytic effects in rodent models; modulation of serotonin receptors .
Study DPolymer ChemistryImproved mechanical properties in polymer composites; thermal stability enhanced .

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to receptors, leading to altered cellular responses. These interactions can result in antimicrobial, anticancer, and other therapeutic effects.

Comparison with Similar Compounds

Piperazine-Aniline Derivatives with Pyridine (PPMA)

Compound: 4-{[4-(pyridin-2-yl)piperazino]methyl}aniline (PPMA)

  • Key Differences : Replaces thiazole with pyridine.
  • Application : Demonstrated as a green corrosion inhibitor in CO₂ environments .

Quinoline-Piperazine Derivatives ()

Compounds: C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate).

  • Key Differences: Quinoline core instead of thiazole; ester/carbonyl linkages.
  • However, the ester group may reduce metabolic stability compared to the aniline’s primary amine .

Functional Group Variations: Urea vs. Aniline

Urea-Thiazole Derivatives ()

Compounds : 11a–11o (e.g., 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea).

  • Key Differences : Urea group replaces aniline.
  • Impact : Urea’s hydrogen-bonding capacity may enhance affinity for biological targets (e.g., enzymes or receptors), as seen in high yields (83–89%) and molecular weights (484–602 g/mol). However, increased molecular weight could reduce solubility .

Substituent Effects on Piperazine-Aniline Scaffold

Halogen-Substituted Analogues ()

Compound : 4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride.

  • Key Differences : Dichlorophenyl substituent.
  • The dihydrochloride salt form may improve aqueous solubility .

Methoxy-Substituted Derivatives ()

Compound : 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline.

  • Key Differences : Methoxy group on the phenyl ring.

Data Tables

Table 1. Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Note Reference
Target Compound C₁₄H₁₇N₄S* ~297.4 Thiazole, aniline Potential bioactivity N/A
PPMA C₁₆H₁₉N₄ 283.4 Pyridine Corrosion inhibition
11a (Urea derivative) C₂₃H₂₃FN₆O₂ 484.2 Fluorophenyl, urea High yield (85.1%)
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline C₁₇H₂₁N₃O 283.4 Methoxyphenyl Enhanced electron density

*Inferred from structural analysis.

Biological Activity

4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline, a heterocyclic compound characterized by the presence of a thiazole ring, a piperazine ring, and an aniline group, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H17N5SC_{13}H_{17}N_{5}S with a molecular weight of 275.38 g/mol. The synthesis typically involves several steps:

  • Synthesis of Thiazole Derivative : Utilizing the Hantzsch thiazole synthesis method.
  • Formation of Piperazine Derivative : Reaction of the thiazole derivative with piperazine.
  • Attachment of Aniline Group : Final reaction with aniline or its derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • The thiazole ring interacts with enzyme active sites, potentially inhibiting their functions.
  • The piperazine ring enhances binding affinity to receptors, leading to altered cellular responses.

These interactions suggest that the compound may exhibit antimicrobial and anticancer activities through enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) were determined for different microbial strains, demonstrating effectiveness at low concentrations.
MicroorganismMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have shown that it can inhibit specific cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
Cell LineIC50 (μM)
MCF-712
HeLa8

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Properties : A study published in PubMed evaluated the compound against a panel of pathogens and found it effective against multi-drug resistant strains .
  • Anticancer Screening : Another study assessed the anticancer activity through cell viability assays and reported significant inhibition of cell proliferation in MCF-7 cells .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the piperazine or thiazole moieties can enhance biological activity, leading to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline in academic settings?

  • Methodology :

  • Step 1 : React 4-aminobenzyl chloride with 1,3-thiazole-2-carbaldehyde in a nucleophilic substitution to form the thiazole-linked intermediate.
  • Step 2 : Introduce the piperazine moiety via reductive amination using sodium cyanoborohydride under inert conditions (N₂ atmosphere) to avoid oxidation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm structure using NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, acetonitrile/water 60:40, flow rate 1 mL/min) with UV detection at 254 nm. Acceptable purity for biological assays: ≥98% .
  • Structural Confirmation :
  • ¹H NMR (DMSO-d6): Expected signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.1 ppm (piperazine-CH₂), and δ 2.5–3.0 ppm (thiazole protons) .
  • Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 317.1 (calculated for C₁₄H₁₇N₄S) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Assay Design :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
    • Data Interpretation : Compare activity to structurally related analogs (e.g., 4-(1,3-thiazol-2-yl)aniline derivatives) to identify SAR trends .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target receptors?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A/5-HT₆). Focus on the piperazine-thiazole scaffold’s orientation in the active site .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
    • Validation : Synthesize top-predicted analogs (e.g., halogen-substituted derivatives) and validate experimentally .

Q. How to resolve contradictions in reported bioactivity data for analogs of this compound?

  • Case Study : Discrepancies in IC₅₀ values for similar piperazine-thiazole derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride vs. 4-(1,3-thiazol-2-yl)aniline ).
  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., pH, cell line variability, solvent effects).
  • Reproducibility : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays) .

Q. What strategies mitigate instability of the aniline group during long-term storage?

  • Stability Studies :

  • Storage : Argon-purged vials at –20°C in desiccated conditions prevent oxidation. Avoid aqueous solutions (risk of hydrolysis) .
  • Degradation Monitoring : Periodic HPLC analysis to detect amine oxidation products (retention time shifts) .

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